molecular formula C25H32BrNO5 B13737628 1-(2-(p-Carboxyphenoxy)ethyl)-4-phenylisonipecotic acid diethyl ester hydrobromide CAS No. 102895-60-3

1-(2-(p-Carboxyphenoxy)ethyl)-4-phenylisonipecotic acid diethyl ester hydrobromide

Cat. No.: B13737628
CAS No.: 102895-60-3
M. Wt: 506.4 g/mol
InChI Key: XJYDTSUUPWMCKC-UHFFFAOYSA-N
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Description

ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, phenyl groups, and ethoxycarbonylphenoxy moieties, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of phenyl and ethoxycarbonylphenoxy groups through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with a bromide source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

  • ETHYL1-[2-(4-METHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE
  • ETHYL1-[2-(4-ACETOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE

Comparison: Compared to similar compounds, ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE exhibits unique structural features that may enhance its reactivity and specificity towards certain molecular targets. Its ethoxycarbonylphenoxy group, for instance, may confer distinct chemical properties that differentiate it from its methoxycarbonyl or acetoxycarbonyl analogs.

Properties

CAS No.

102895-60-3

Molecular Formula

C25H32BrNO5

Molecular Weight

506.4 g/mol

IUPAC Name

ethyl 1-[2-(4-ethoxycarbonylphenoxy)ethyl]-4-phenylpiperidin-1-ium-4-carboxylate;bromide

InChI

InChI=1S/C25H31NO5.BrH/c1-3-29-23(27)20-10-12-22(13-11-20)31-19-18-26-16-14-25(15-17-26,24(28)30-4-2)21-8-6-5-7-9-21;/h5-13H,3-4,14-19H2,1-2H3;1H

InChI Key

XJYDTSUUPWMCKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC[NH+]2CCC(CC2)(C3=CC=CC=C3)C(=O)OCC.[Br-]

Origin of Product

United States

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